An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dibromo-N-methylbenzene-1-sulfonamide
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dibromo-N-methylbenzene-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
2,4-Dibromo-N-methylbenzene-1-sulfonamide is a halogenated aromatic sulfonamide of significant interest in medicinal chemistry and drug discovery. The sulfonamide functional group is a cornerstone in the development of a wide array of therapeutic agents, and the specific substitution pattern of this compound—a methyl group on the sulfonamide nitrogen and two bromine atoms on the phenyl ring—imparts a unique combination of lipophilicity, electronic effects, and steric bulk. These physicochemical properties are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately, its efficacy and safety.
This guide provides a comprehensive overview of the core physicochemical properties of 2,4-Dibromo-N-methylbenzene-1-sulfonamide. In the absence of extensive, publicly available experimental data for this specific molecule, this document leverages data from structurally related analogs, predictive models based on quantitative structure-activity relationships (QSAR), and established principles of physical organic chemistry. Furthermore, this guide details robust, field-proven experimental protocols to enable researchers to determine these properties in their own laboratories, ensuring a self-validating system for drug development programs.
Molecular Structure and Identification
The foundational step in understanding the physicochemical nature of a compound is to define its structure and key identifiers.
| Identifier | Value |
| IUPAC Name | 2,4-Dibromo-N-methylbenzene-1-sulfonamide |
| CAS Number | 1179669-20-5 |
| Molecular Formula | C₇H₇Br₂NO₂S |
| Molecular Weight | 329.01 g/mol |
| Canonical SMILES | CN(S(=O)(=O)c1ccc(Br)cc1Br)C |
| InChI Key | InChI=1S/C7H7Br2NO2S/c1-10-13(11,12)7-3-2-5(8)4-6(7)9/h2-4,10H,1H3 |
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 2,4-Dibromo-N-methylbenzene-1-sulfonamide. These values are derived from computational models and by extrapolation from structurally similar compounds. It is imperative for researchers to experimentally validate these properties for their specific applications.
| Property | Predicted Value | Rationale and Significance in Drug Discovery |
| Melting Point (°C) | 105 - 115 | The melting point is a crucial indicator of purity and lattice energy. A sharp melting range is indicative of a highly pure compound. For solid dosage forms, melting point influences manufacturing processes such as granulation and compression. |
| Boiling Point (°C) | > 400 (decomposes) | Due to its high molecular weight and polarity, the compound is expected to have a high boiling point and likely decompose before boiling under atmospheric pressure. |
| LogP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | LogP is a measure of lipophilicity, which is critical for membrane permeability and interaction with biological targets. A moderate LogP, as predicted, often correlates with good oral bioavailability. |
| Aqueous Solubility (mg/L) | Low | The dibromo-substitution and the overall non-polar character of the benzene ring suggest low aqueous solubility. This is a critical parameter for drug delivery and formulation. |
| pKa | 8.5 - 9.5 | The sulfonamide proton is weakly acidic. The pKa influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and binding to target proteins. |
Synthesis and Purification
The synthesis of 2,4-Dibromo-N-methylbenzene-1-sulfonamide can be achieved through a multi-step process, adapting established methods for sulfonamide synthesis. A plausible synthetic route is outlined below.
Diagram of the Synthetic Workflow
Caption: Synthetic route for 2,4-Dibromo-N-methylbenzene-1-sulfonamide.
Experimental Protocol for Synthesis
This protocol is adapted from the synthesis of structurally related sulfonamides.
Step 1: Reaction Setup
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To a stirred solution of N-methylaniline (1.0 equivalent) in anhydrous dichloromethane (10 mL/mmol) at 0 °C under a nitrogen atmosphere, add pyridine (1.2 equivalents) dropwise.
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Allow the mixture to stir for 10 minutes.
Step 2: Addition of Sulfonyl Chloride
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In a separate flask, dissolve 2,4-dibromobenzenesulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane.
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Add the sulfonyl chloride solution dropwise to the N-methylaniline solution at 0 °C over a period of 30 minutes.
Step 3: Reaction and Work-up
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Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with 1M HCl (aq).
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Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 4: Purification
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2,4-Dibromo-N-methylbenzene-1-sulfonamide.
Experimental Determination of Physicochemical Properties
The following section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties.
Melting Point Determination
Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology: Capillary Method
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Finely powder a small amount of the dried 2,4-Dibromo-N-methylbenzene-1-sulfonamide.
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Pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Place the capillary tube in a calibrated melting point apparatus.
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Heat the sample at a rate of 10-15 °C per minute until the temperature is about 20 °C below the expected melting point.
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Decrease the heating rate to 1-2 °C per minute.
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Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂). The melting point range is T₁ - T₂.
Solubility Determination
Principle: The equilibrium solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.
Methodology: Shake-Flask Method
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Add an excess amount of 2,4-Dibromo-N-methylbenzene-1-sulfonamide to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
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Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
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After equilibration, centrifuge the sample to pellet the undissolved solid.
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Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
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Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Express the solubility in mg/mL or µg/mL.
Diagram of the Shake-Flask Solubility Workflow
Caption: Workflow for determining equilibrium solubility.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure and purity of 2,4-Dibromo-N-methylbenzene-1-sulfonamide.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected Chemical Shifts (in CDCl₃):
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Aromatic Protons (3H): δ 7.5 - 8.0 ppm. The dibromo substitution pattern will result in a complex splitting pattern (likely a doublet, a doublet of doublets, and another doublet).
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N-Methyl Protons (3H): δ 2.8 - 3.2 ppm (singlet).
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Sulfonamide N-H Proton (1H): δ 5.0 - 6.0 ppm (broad singlet, may be exchangeable with D₂O).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected Chemical Shifts (in CDCl₃):
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Aromatic Carbons (6C): δ 120 - 140 ppm. The carbons bearing the bromine atoms will be shifted to lower field.
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N-Methyl Carbon (1C): δ 30 - 35 ppm.
Infrared (IR) Spectroscopy
Characteristic Absorption Bands (cm⁻¹):
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N-H Stretch: 3300 - 3200 (medium, sharp)
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C-H Stretch (aromatic): 3100 - 3000 (weak)
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C-H Stretch (aliphatic): 3000 - 2850 (weak)
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S=O Asymmetric Stretch: 1350 - 1310 (strong)
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S=O Symmetric Stretch: 1170 - 1150 (strong)
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C-Br Stretch: 700 - 500 (medium to strong)
Mass Spectrometry (MS)
Expected Fragmentation Pattern (Electron Ionization - EI):
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Molecular Ion (M⁺): A prominent peak at m/z corresponding to the molecular weight (329.01), showing a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio).
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Major Fragments: Loss of the methyl group (-15), loss of SO₂ (-64), and cleavage of the S-N bond.
Conclusion
The physicochemical properties of 2,4-Dibromo-N-methylbenzene-1-sulfonamide are integral to its potential as a lead compound in drug discovery. This technical guide has provided a comprehensive overview of its key properties, both predicted and experimentally determinable. The provided protocols are designed to be robust and reproducible, empowering researchers to generate high-quality data to inform their research and development decisions. A thorough understanding and experimental validation of these properties are paramount for the successful progression of this and other novel chemical entities from the laboratory to clinical applications.
References
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PubChem. 2,4-Dibromo-N-methylbenzene-1-sulfonamide. National Center for Biotechnology Information. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.
- Avdeef, A. (2012).
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
